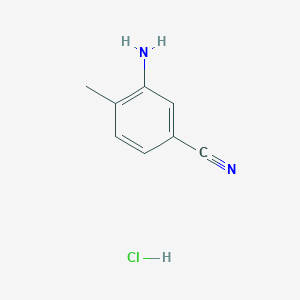

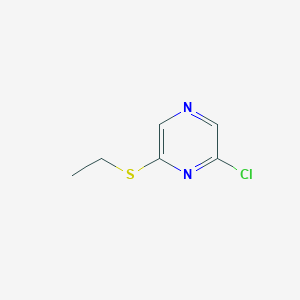

![molecular formula C5H6N2O2S B6143365 3-[(oxiran-2-yl)methoxy]-1,2,5-thiadiazole CAS No. 949293-84-9](/img/structure/B6143365.png)

3-[(oxiran-2-yl)methoxy]-1,2,5-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[(oxiran-2-yl)methoxy]-1,2,5-thiadiazole” is a biochemical used for proteomics research . It has a molecular formula of C5H6N2O2S and a molecular weight of 158.18 .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported. For instance, the synthesis of “3-[2-(oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide” was achieved in seven steps with an overall yield of 63% . This ionic liquid monomer is based on an imidazolium core containing a phenoxy moiety and aliphatic chains with a reactive epoxide at both ends .Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

It is used in a method for activating at least one surface, suggesting that it may interact with the surface of cells or proteins to modify their properties .

Result of Action

Its role in surface activation suggests it may alter the physical or chemical properties of the target surface .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 3-[(oxiran-2-yl)methoxy]-1,2,5-thiadiazole . .

Advantages and Limitations for Lab Experiments

The main advantage of using 3-[(Oxiran-2-yl)methoxy]-1,2,5-thiadiazole in laboratory experiments is its availability and low cost. Additionally, it is relatively easy to synthesize and has a wide range of potential applications. The main limitation is that its effects are not yet fully understood, and further research is needed to understand its mechanism of action and potential therapeutic applications.

Future Directions

For research on 3-[(Oxiran-2-yl)methoxy]-1,2,5-thiadiazole include further investigation into its mechanism of action and potential therapeutic applications. Additionally, further research is needed to explore its potential as a starting material for the synthesis of various organic compounds and materials. Additionally, further research is needed to explore its potential as an inhibitor of various enzymes, and its potential as an antioxidant and anti-inflammatory agent. Finally, further research is needed to explore its potential as an inhibitor of tumor growth.

Synthesis Methods

3-[(Oxiran-2-yl)methoxy]-1,2,5-thiadiazole can be synthesized through a variety of methods. The most common method is the reaction between oxirane and thiourea in the presence of a base. Other methods include the reaction between thiourea and 2-chloro-1,3-dioxolane, the reaction between oxirane and thiocyanic acid, and the reaction between oxirane and thiourea in the presence of a catalyst.

Scientific Research Applications

3-[(Oxiran-2-yl)methoxy]-1,2,5-thiadiazole has been studied for its potential applications in medicinal chemistry, organic synthesis, and materials science. It has been used as a structural component in the synthesis of various biologically active molecules, such as inhibitors of the enzyme acetylcholinesterase, inhibitors of the enzyme 5-alpha-reductase, and inhibitors of the enzyme cyclooxygenase-2. It has also been used as a starting material in the synthesis of various organic compounds, such as amides, thiols, and carboxylic acids. Additionally, it has been used in the synthesis of various materials, such as polymers, nanomaterials, and nanostructures.

properties

IUPAC Name |

3-(oxiran-2-ylmethoxy)-1,2,5-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-5(7-10-6-1)9-3-4-2-8-4/h1,4H,2-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVMHQZZULNGDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=NSN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143334.png)

![6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B6143399.png)